molecular formula C10H12BrClN2O2 B1279015 tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate CAS No. 193888-15-2

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate

Cat. No. B1279015
M. Wt: 307.57 g/mol
InChI Key: WHXZDMLRCAXMNG-UHFFFAOYSA-N
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Description

The compound tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a chemical entity that is not directly described in the provided papers. However, similar tert-butyl carbamate derivatives are mentioned, which are important intermediates in pharmaceutical and organic synthesis due to their protective group properties and reactivity 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves the protection of amines using tert-butyl carbonyl groups. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route involves the Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation . These methods highlight the versatility of tert-butyl carbamate derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butylcarbonyl groups attached to various molecular frameworks. For instance, the crystal structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate shows a strong interaction between the sulfonyl group and the thiadiazole ring . Similarly, the crystallographic analysis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate confirms the presence of indoline, boronate, and tert-butylcarbonyl groups .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions due to their functional groups. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the presence of tert-butyl carbamate allows for further functionalization, as seen in the synthesis of Schiff base compounds from tert-butyl carbamate precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The crystallographic and DFT studies provide insights into the bond lengths, angles, and intramolecular interactions, which are crucial for understanding the reactivity and stability of these compounds 10. For instance, the molecular electrostatic potential and frontier molecular orbital analyses reveal the physicochemical properties of these compounds, which are important for their application in synthesis and pharmaceutical development .

Scientific Research Applications

Crystal Structure Analysis

  • Isomorphous Crystal Structures : Tert-butyl carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, have been studied for their crystal structures, which involve simultaneous hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).

Chemical Synthesis

  • Synthesis of Complex Molecules : It's used in the one-pot tandem palladium-catalysed amination and intramolecular amidation, allowing for the preparation of complex molecules like 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones (Scott, 2006).
  • Preparation in Organic Syntheses : The compound is also used in the preparation of other significant organic compounds, such as hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).

Photoredox Catalysis

  • Cascade Reactions : The tert-butyl carbamate derivatives are involved in photoredox-catalyzed amination reactions, which establish new pathways for assembling a range of complex molecules under mild conditions (Wang et al., 2022).

Molecular Interaction Studies

  • Interplay of Strong and Weak Hydrogen Bonds : In carbamate derivatives, the study of molecular structures and interactions, including hydrogen bonds, is a key area of research (Das et al., 2016).

Advanced Synthesis Techniques

  • Synthesis of Natural Product Intermediates : This compound is used in the synthesis of intermediates for natural products with cytotoxic activity, like jaspine B (Tang et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, it’s advised to call a poison center or doctor if you feel unwell .

properties

IUPAC Name

tert-butyl N-(5-bromo-2-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXZDMLRCAXMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446597
Record name tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate

CAS RN

193888-15-2
Record name tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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